Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride
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Overview
Description
Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride is a fluorinated piperidine derivative This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter the compound’s reactivity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the fluorination of a suitable piperidine precursor using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require careful control of temperature and solvent to achieve the desired fluorination without over-fluorination or degradation of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve scalable fluorination techniques, such as continuous flow fluorination, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced fluorinating reagents can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its biological activity.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of fluorinated derivatives with different functional groups.
Scientific Research Applications
Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in medicinal chemistry and materials science.
Biology: Fluorinated piperidines are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: The compound may serve as a precursor for the development of new pharmaceuticals with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: In the agrochemical industry, fluorinated compounds are explored for their potential as herbicides, insecticides, and fungicides.
Mechanism of Action
The mechanism of action of Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to more potent and selective biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoropiperidine-2-carboxylate: A similar compound with only one fluorine atom, which may exhibit different reactivity and biological activity.
Methyl 5,5-dichloropiperidine-2-carboxylate: A chlorinated analogue that can be compared to understand the effects of different halogen atoms on the compound’s properties.
Methyl 5,5-difluoropiperidine-2-carboxylate: The non-hydrochloride form of the compound, which may have different solubility and stability characteristics.
Uniqueness
Methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical and biological properties. The hydrochloride form also enhances its solubility in water, making it more suitable for certain applications in biological and medicinal research.
Properties
IUPAC Name |
methyl 5,5-difluoropiperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-2-3-7(8,9)4-10-5;/h5,10H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRRTHFWINXEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CN1)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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